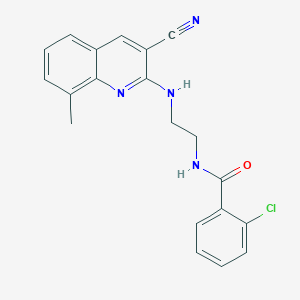![molecular formula C15H11NO3 B12888166 3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one CAS No. 109072-32-4](/img/structure/B12888166.png)
3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another common method is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve continuous flow photochemical synthesis. This method uses high-power lamps to induce reactions, significantly reducing reaction times compared to traditional heating or catalysis methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazoles .
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-aryl-4H- 1benzopyrano[3,4-d]isoxazol-4-ones : Studied for their potential as analgesics and anti-inflammatory agents .
3-methyl-4-arylmethylene isoxazole-5(4H)-ones: Known for their larvicidal activity.
Uniqueness
What sets 3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one apart is its unique combination of a methoxyphenyl group and a cyclohepta ring, which may contribute to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
109072-32-4 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)cyclohepta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)15-14-12(17)4-2-3-5-13(14)19-16-15/h2-9H,1H3 |
Clave InChI |
IFYGPOZVPSHYRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC3=C2C(=O)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


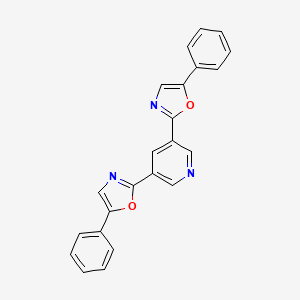
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
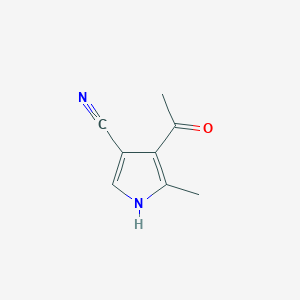


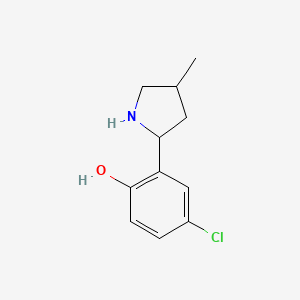
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
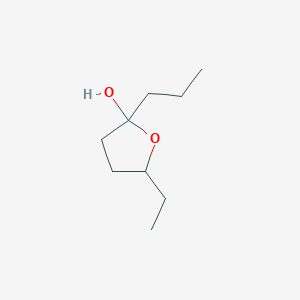
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
